molecular formula C16H20N2OS B2954780 N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide CAS No. 1258658-53-5

N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide

Cat. No. B2954780
CAS RN: 1258658-53-5
M. Wt: 288.41
InChI Key: NTBULVWCFMHWAT-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide, also known as CP-544439, is a small molecule inhibitor of the protein tyrosine kinase, platelet-derived growth factor receptor (PDGFR). It was discovered by Pfizer Global Research and Development and has been the subject of numerous scientific studies due to its potential as a therapeutic agent.

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide works by inhibiting the activity of PDGFR, which is a receptor tyrosine kinase that plays a key role in cell growth, differentiation, and migration. By inhibiting PDGFR, N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide blocks the downstream signaling pathways that contribute to the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects, depending on the disease being studied. In cancer research, N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the metastasis (spread) of cancer cells. In fibrosis research, N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been shown to inhibit the production of extracellular matrix proteins, which contribute to the development of fibrosis. In atherosclerosis research, N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been shown to inhibit the migration and proliferation of smooth muscle cells, which contribute to the development of atherosclerotic plaques.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has several advantages as a research tool, including its high potency, specificity, and selectivity for PDGFR. However, it also has some limitations, including its relatively short half-life and potential for off-target effects. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide may not be effective in all disease models, as the role of PDGFR may vary depending on the disease being studied.

Future Directions

There are several potential future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in disease development. Another area of interest is the development of more potent and selective inhibitors of PDGFR. Additionally, further research is needed to fully understand the role of PDGFR in various diseases and to identify the patient populations that are most likely to benefit from PDGFR inhibition.

Synthesis Methods

N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide can be synthesized using a multi-step process involving the reaction of several chemical compounds. The synthesis begins with the reaction of 3,4-dimethylthiophenol with 2-bromoacetic acid to form 2-(3,4-dimethylphenylthio)acetic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(1-cyano-1-cyclopropylethyl)amine to form N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, fibrosis, and atherosclerosis. In cancer research, N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting PDGFR, which is often overexpressed in cancer cells. In fibrosis research, N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been shown to inhibit the activation of fibroblasts, which play a key role in the development of fibrosis. In atherosclerosis research, N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been shown to inhibit the migration and proliferation of smooth muscle cells, which contribute to the development of atherosclerotic plaques.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dimethylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-11-4-7-14(8-12(11)2)20-9-15(19)18-16(3,10-17)13-5-6-13/h4,7-8,13H,5-6,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBULVWCFMHWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC(=O)NC(C)(C#N)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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